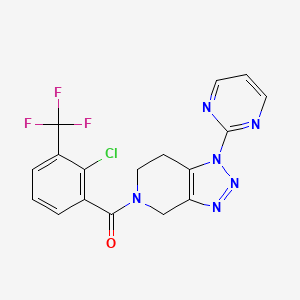

P2X7 receptor antagonist-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H12ClF3N6O |

|---|---|

Molecular Weight |

408.8 g/mol |

IUPAC Name |

[2-chloro-3-(trifluoromethyl)phenyl]-(1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)methanone |

InChI |

InChI=1S/C17H12ClF3N6O/c18-14-10(3-1-4-11(14)17(19,20)21)15(28)26-8-5-13-12(9-26)24-25-27(13)16-22-6-2-7-23-16/h1-4,6-7H,5,8-9H2 |

InChI Key |

BAXJLPUVDTUTBR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1N(N=N2)C3=NC=CC=N3)C(=O)C4=C(C(=CC=C4)C(F)(F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of P2X7 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action of antagonists targeting the P2X7 receptor, a key player in inflammation, immunity, and neuropathic pain. The content herein focuses on well-characterized antagonists as exemplary models to elucidate the core principles of P2X7 receptor inhibition.

The P2X7 Receptor: A Unique ATP-Gated Ion Channel

The P2X7 receptor is a member of the P2X family of ligand-gated ion channels that is activated by extracellular adenosine (B11128) triphosphate (ATP).[1] Uniquely, the P2X7 receptor is activated by high concentrations of ATP, which are typically associated with cellular stress and damage.[2] This positions the P2X7 receptor as a critical sensor for danger signals.

Upon activation by ATP, the P2X7 receptor forms a non-selective cation channel, leading to an influx of Na+ and Ca2+ and an efflux of K+.[2] Prolonged activation of the P2X7 receptor results in the formation of a large, non-selective pore, a hallmark of this receptor, which can lead to downstream events such as the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines like IL-1β, and ultimately, programmed cell death.[1][2]

Mechanism of Action of P2X7 Receptor Antagonists

P2X7 receptor antagonists are small molecules that inhibit the activation of the receptor, thereby blocking its downstream signaling pathways. The antagonists discussed in this guide—A-438079, A-740003, and Brilliant Blue G (BBG)—primarily act as allosteric modulators.[3][4] This means they bind to a site on the receptor that is distinct from the ATP binding site (orthosteric site).[4]

Binding of these antagonists to the allosteric site induces a conformational change in the receptor that prevents the channel from opening, even when ATP is bound. This allosteric binding pocket is located in a groove formed between two neighboring subunits of the trimeric P2X7 receptor.[4]

The mode of antagonism can be either competitive or non-competitive. For instance, A-740003 has been shown to act as a competitive antagonist at the BzATP binding site, where increasing concentrations of the antagonist shift the agonist concentration-response curve to the right without affecting the maximal response.[5] In contrast, Brilliant Blue G acts as a non-competitive antagonist.[6][7]

Key Antagonists and their Characteristics

This guide will focus on three well-studied P2X7 receptor antagonists:

-

A-438079: A potent and selective competitive antagonist of the P2X7 receptor.[8][9] It has been shown to be effective in animal models of neuropathic pain.[8]

-

A-740003: Another potent and selective P2X7 receptor antagonist with competitive action.[10][11] It has demonstrated efficacy in reducing neuropathic pain and inhibiting tumor growth in animal models.[12]

-

Brilliant Blue G (BBG): A non-competitive antagonist of the P2X7 receptor.[6][7] It is also widely used as a protein stain.

Quantitative Data for P2X7 Receptor Antagonists

The following tables summarize the inhibitory potency (IC50) of A-438079, A-740003, and Brilliant Blue G on P2X7 receptors from different species.

| Antagonist | Species | IC50 | Assay | Reference |

| A-438079 | Rat | 100 nM | Ca2+ Influx | [13] |

| Human | 300 nM | Ca2+ Influx | [13] | |

| Rat | 321 nM | Ca2+ Influx | [8][14][15] | |

| A-740003 | Rat | 18 nM | Ca2+ Influx | [10][11][12][16][17] |

| Human | 40 nM | Ca2+ Influx | [10][11][12][16][17] | |

| Human | 92 nM | Pore Formation | [10][11] | |

| Human | 156 nM | IL-1β Release | [10][11] | |

| Brilliant Blue G | Rat | 10 nM | P2X7 Inhibition | [6][7][18] |

| Human | 200 nM | P2X7 Inhibition | [6][7] | |

| Rat | ~0.4 µM | 45Ca2+ Entry | [19] | |

| Human | 265 nM | P2X7 Inhibition | [18][20] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of P2X7 receptor antagonists.

Calcium Influx Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.

Principle: P2X7 receptor activation leads to an influx of calcium. This influx can be measured using calcium-sensitive fluorescent dyes.

Methodology:

-

Cell Culture: Human astrocytoma cells (e.g., 1321N1) or Human Embryonic Kidney cells (HEK293) stably expressing the human or rat P2X7 receptor are cultured in appropriate media.[6][8]

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C in the dark.

-

Antagonist Incubation: After dye loading, the cells are washed and incubated with varying concentrations of the P2X7 receptor antagonist (e.g., A-438079, A-740003) for a predetermined time.

-

Agonist Stimulation: A P2X7 receptor agonist, such as ATP or BzATP, is added to the wells to stimulate the receptor.[8]

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve.

IL-1β Release Assay

This assay assesses the antagonist's ability to inhibit the release of the pro-inflammatory cytokine IL-1β.

Principle: P2X7 receptor activation in immune cells, such as macrophages, triggers the processing and release of IL-1β.

Methodology:

-

Cell Culture and Differentiation: Human monocytic cells (e.g., THP-1) are cultured and differentiated into a macrophage-like phenotype using agents like lipopolysaccharide (LPS) and interferon-gamma (IFNγ).[21]

-

Antagonist Treatment: Differentiated cells are pre-incubated with various concentrations of the P2X7 receptor antagonist.

-

Agonist Stimulation: The cells are then stimulated with a P2X7 receptor agonist (e.g., BzATP) to induce IL-1β release.[21]

-

Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

-

IL-1β Quantification: The concentration of IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The IC50 value for the inhibition of IL-1β release is calculated from the dose-response curve.

Pore Formation Assay

This assay measures the antagonist's ability to block the formation of the large pore associated with prolonged P2X7 receptor activation.

Principle: The P2X7 receptor pore allows the uptake of large fluorescent dyes (e.g., YO-PRO-1, ethidium (B1194527) bromide).

Methodology:

-

Cell Preparation: Cells expressing the P2X7 receptor (e.g., THP-1 cells) are prepared and plated in a 96-well plate.[13]

-

Antagonist Incubation: Cells are pre-incubated with different concentrations of the P2X7 receptor antagonist.

-

Dye and Agonist Addition: A fluorescent dye (e.g., YO-PRO-1) and a P2X7 receptor agonist (e.g., BzATP) are added to the cells.

-

Fluorescence Measurement: The uptake of the dye is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of dye uptake is calculated, and the IC50 value for the inhibition of pore formation is determined.

Visualizations

P2X7 Receptor Signaling Pathway

Caption: Simplified P2X7 receptor signaling cascade.

Antagonist Mechanism of Action

Caption: Allosteric inhibition of the P2X7 receptor.

Experimental Workflow for Antagonist Screening

Caption: General workflow for P2X7 antagonist screening.

References

- 1. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Structural basis for subtype-specific inhibition of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. Brilliant Blue G |Acid blue 90; Coomassie Brilliant Blue G; NSC 328382; CBBG | P2X7 receptor antagonist | Hello Bio [hellobio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A 438079 hydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rndsystems.com [rndsystems.com]

- 13. apexbt.com [apexbt.com]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. A-740003 | P2X Receptor | TargetMol [targetmol.com]

- 18. selleckchem.com [selleckchem.com]

- 19. Coomassie Brilliant Blue G is a more potent antagonist of P2 purinergic responses than Reactive Blue 2 (Cibacron Blue 3GA) in rat parotid acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. caymanchem.com [caymanchem.com]

- 21. apexbt.com [apexbt.com]

An In-depth Technical Guide to the P2X7 Receptor Antagonist-3: Binding Site and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is a unique, trimeric, ATP-gated non-selective cation channel predominantly expressed on immune cells, microglia, and other cell types involved in inflammatory and neurodegenerative processes. Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP), triggers a cascade of downstream events including the release of pro-inflammatory cytokines, making it a compelling therapeutic target for a range of pathologies. "P2X7 receptor antagonist-3" (CAS: 1627900-92-8) is a potent and selective antagonist of this receptor, demonstrating significant potential in preclinical studies. This technical guide provides a comprehensive overview of the binding site and affinity of this compound, based on current scientific understanding of this class of molecules.

While direct, publicly available experimental data definitively mapping the binding site of "this compound" is limited, a substantial body of evidence for structurally and functionally similar P2X7R antagonists points towards a conserved allosteric binding mechanism. This guide will, therefore, focus on this well-established allosteric binding pocket as the putative site of action for "this compound".

This compound: Affinity

"this compound" exhibits high affinity for both human and rat P2X7 receptors, a critical characteristic for its use in preclinical models and potential translation to human therapeutics.

| Parameter | Species | Value | Assay Conditions |

| IC50 | Human (hP2X7R) | 4.2 nM | Specific assay conditions are proprietary but are typically determined using functional assays measuring inhibition of ATP-induced calcium influx or dye uptake (e.g., YO-PRO-1). |

| IC50 | Rat (rP2X7R) | 6.8 nM | Specific assay conditions are proprietary but are typically determined using functional assays measuring inhibition of ATP-induced calcium influx or dye uptake. |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. Further characterization using radioligand binding assays to determine the inhibition constant (Ki) and dissociation constant (Kd) would provide a more complete affinity profile.

The Allosteric Binding Site of P2X7 Receptor Antagonists

Structural and functional studies, including X-ray crystallography and site-directed mutagenesis, have revealed that the majority of potent and selective P2X7R antagonists, a class to which "this compound" belongs, do not bind to the orthosteric site where ATP binds. Instead, they occupy an allosteric binding pocket located in a groove at the interface between two adjacent subunits of the trimeric receptor.[1][2]

This allosteric site is predominantly hydrophobic and is formed by amino acid residues from both subunits. Binding of an antagonist to this site is thought to stabilize the closed conformation of the channel, thereby preventing the conformational changes required for channel opening upon ATP binding.[2]

Key Amino Acid Residues of the Allosteric Pocket

Site-directed mutagenesis studies on various P2X7R antagonists have identified several key residues that are critical for their binding and inhibitory activity. While a specific mutagenesis study for "this compound" is not publicly available, the following residues are consistently implicated in the binding of other potent allosteric antagonists and likely play a crucial role in the binding of "this compound" as well:

-

Phenylalanine (F) residues: F88, F95, and F103 are crucial for creating a hydrophobic environment and for establishing π-π stacking interactions with the aromatic moieties of the antagonist molecules.[2][3]

-

Tyrosine (Y) residues: Y295 and Y298 also contribute to the hydrophobic nature of the pocket.

-

Valine (V) and Isoleucine (I) residues: V312 and I310 contribute to the hydrophobic interactions within the binding site.[3]

-

Aspartic Acid (D) and Lysine (K) residues: D92 and K297 are involved in hydrogen bonding with some antagonists, although these interactions are more variable depending on the chemical structure of the antagonist.[4]

The specific interactions of "this compound" within this pocket would be dictated by its unique chemical structure.

Signaling Pathway and Mechanism of Antagonism

The binding of an allosteric antagonist like "this compound" prevents the ATP-induced activation of the P2X7R, thereby inhibiting downstream signaling cascades.

Caption: P2X7R signaling pathway and the inhibitory action of Antagonist-3.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding site and affinity of P2X7 receptor antagonists.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test antagonist.

Caption: Workflow for determining the Ki of a P2X7R antagonist.

Detailed Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human or rat P2X7R.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radiolabeled P2X7R antagonist (e.g., [³H]-A-804598) to each well.

-

Add increasing concentrations of the unlabeled test antagonist ("this compound").

-

To determine non-specific binding, add a high concentration of a known P2X7R antagonist to a set of wells.

-

Initiate the binding reaction by adding the P2X7R-containing cell membranes to each well.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a buffer.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test antagonist.

-

Plot the percentage of specific binding against the logarithm of the test antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Site-Directed Mutagenesis to Validate the Binding Site

This protocol outlines the process of mutating key residues in the putative allosteric binding pocket to assess their impact on antagonist affinity.

Caption: Workflow for site-directed mutagenesis to validate a binding site.

Detailed Methodology:

-

Mutagenesis:

-

Identify the target amino acid residues in the P2X7R sequence that are hypothesized to interact with the antagonist.

-

Design and synthesize oligonucleotide primers containing the desired mutation (e.g., changing a phenylalanine to an alanine).

-

Use a commercially available site-directed mutagenesis kit to perform PCR using a plasmid containing the wild-type P2X7R cDNA as a template.

-

Transform competent E. coli with the PCR product and select for colonies containing the mutated plasmid.

-

Isolate the plasmid DNA and confirm the presence of the desired mutation by DNA sequencing.

-

-

Expression of Mutant Receptors:

-

Transfect a suitable mammalian cell line (e.g., HEK293) with the plasmid containing the mutated P2X7R cDNA.

-

Select for stably or transiently expressing cells.

-

-

Functional Analysis:

-

Perform a functional assay, such as the YO-PRO-1 dye uptake assay[5] or a calcium influx assay, on cells expressing the mutant P2X7R.

-

Determine the concentration-response curve and the IC50 value of "this compound" for the mutant receptor.

-

-

Data Interpretation:

-

A significant increase in the IC50 value (i.e., a decrease in potency) for the mutant receptor compared to the wild-type receptor indicates that the mutated residue is important for the binding of the antagonist.

-

YO-PRO-1 Dye Uptake Assay

This functional assay measures the ability of an antagonist to inhibit the formation of the large pore associated with prolonged P2X7R activation.[5][6]

Detailed Methodology:

-

Cell Preparation:

-

Seed HEK293 cells stably expressing P2X7R in a 96-well black, clear-bottom plate and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells with a low-divalent cation saline solution.

-

Incubate the cells with a solution containing YO-PRO-1 iodide and varying concentrations of "this compound" for a specified period (e.g., 15-30 minutes) at 37°C.

-

Add a P2X7R agonist (e.g., BzATP) to each well to stimulate the receptor.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~491 nm, emission ~509 nm).

-

-

Data Analysis:

-

Calculate the rate of YO-PRO-1 uptake for each antagonist concentration.

-

Plot the percentage of inhibition of dye uptake against the logarithm of the antagonist concentration.

-

Fit the data to determine the IC50 value.

-

Conclusion

"this compound" is a high-affinity antagonist that, based on extensive research on analogous compounds, is predicted to bind to a well-defined allosteric pocket at the subunit interface of the P2X7 receptor. This binding event stabilizes the closed state of the channel, effectively preventing ATP-mediated activation and subsequent pro-inflammatory signaling. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the binding and affinity of this and other novel P2X7R antagonists, which are crucial steps in the development of new therapeutics for a variety of inflammatory and neurodegenerative diseases. Further studies involving co-crystallization or advanced computational modeling will be invaluable in elucidating the precise molecular interactions of "this compound" within its binding site.

References

- 1. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for subtype-specific inhibition of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Mapping the binding site of P2X7 receptor antagonists - University of Leicester - Figshare [figshare.le.ac.uk]

- 4. Genetic Variations in the P2X7 Receptor: Opportunities and Challenges for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based identification and characterisation of structurally novel human P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of P2X7 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a critical regulator of inflammation and cellular stress.[1][2][3][4] Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines, making it a compelling therapeutic target for a range of debilitating conditions such as chronic inflammatory disorders, neuropathic pain, and neurodegenerative diseases.[1][2][3][4] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of P2X7 receptor antagonists, offering a comprehensive resource for researchers and drug development professionals.

Overview of P2X7 Receptor Antagonists

The development of potent and selective P2X7R antagonists has been a major focus of medicinal chemistry efforts. Several distinct chemical classes of non-competitive antagonists have been identified, each with unique SAR profiles. This guide will focus on some of the most well-characterized chemical scaffolds that have progressed to clinical or advanced preclinical development.

Quantitative Data on P2X7 Receptor Antagonists

The inhibitory potency of P2X7R antagonists is a critical parameter in their evaluation. The following tables summarize the in vitro potencies (IC50 values) of representative compounds from different chemical classes against human, rat, and mouse P2X7 receptors. These values were determined using various assays that measure different aspects of P2X7R function, such as cation flux, large pore formation, and downstream inflammatory signaling.

Table 1: Adamantane Amide Derivatives

| Compound | Species | Assay | IC50 (nM) |

| A-740003 | Human | Ca2+ influx | 40[5][6][7] |

| Rat | Ca2+ influx | 18[5][6][7] | |

| Human | YO-PRO-1 Uptake | 92[6] | |

| Human | IL-1β Release | 156[5][6] |

Table 2: Benzamide Derivatives

| Compound | Species | Assay | IC50 (nM) |

| AZD9056 | Human | Ca2+ influx | 11.2[8] |

| Mouse | Ca2+ influx | 1000-3000[8] |

Table 3: 6-Azauracil Derivatives

| Compound | Species | Assay | IC50 (nM) |

| CE-224,535 | Human | IL-1β Release | 1.4[9] |

Table 4: Pyridinecarboxamide Derivatives

| Compound | Species | Assay | pIC50 |

| JNJ-47965567 | Human | Ca2+ influx | 8.3[10] |

| Rat | Ca2+ influx | 7.2[10] | |

| Mouse | Ca2+ influx | 7.5[10] | |

| Human | IL-1β Release | 6.7[11][12] | |

| Rat (microglia) | IL-1β Release | 7.1[11][12] |

Key Experimental Protocols

The characterization of P2X7R antagonists relies on a suite of specialized in vitro assays. This section provides detailed methodologies for three key experiments.

YO-PRO-1 Uptake Assay for Pore Formation

Sustained activation of the P2X7R leads to the formation of a large, non-selective pore. The YO-PRO-1 uptake assay quantitatively measures this phenomenon.

Principle: YO-PRO-1 is a fluorescent dye that is normally impermeant to the cell membrane. Upon P2X7R-mediated pore formation, YO-PRO-1 enters the cell and intercalates with nucleic acids, leading to a significant increase in fluorescence.

Protocol:

-

Cell Culture: Seed cells expressing the P2X7 receptor (e.g., HEK293-hP2X7R or THP-1 cells) in a 96-well black, clear-bottom plate and culture overnight.

-

Compound Incubation: Wash the cells with an appropriate assay buffer (e.g., PBS without Ca2+ and Mg2+).[13] Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes at 37°C.

-

Dye and Agonist Addition: Add a solution containing the P2X7R agonist (e.g., ATP or BzATP) and YO-PRO-1 dye (typically 2 µM) to the wells.[13]

-

Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity using a microplate reader (excitation ~491 nm, emission ~509 nm) at 37°C.[14]

-

Data Analysis: Calculate the rate of YO-PRO-1 uptake or the fluorescence at a specific time point. Determine the IC50 value of the antagonist by plotting the percentage inhibition of dye uptake against the antagonist concentration.[15]

IL-1β Release Assay

A key downstream consequence of P2X7R activation in immune cells is the processing and release of the pro-inflammatory cytokine IL-1β.

Principle: This assay measures the ability of a P2X7R antagonist to inhibit agonist-induced IL-1β release from immune cells, typically monocytic cell lines or primary macrophages.

Protocol:

-

Cell Culture and Priming: Culture monocytic cells (e.g., THP-1) and, if necessary, differentiate them into a macrophage-like state using phorbol (B1677699) 12-myristate 13-acetate (PMA).[16] Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[16]

-

Antagonist Treatment: Wash the cells to remove the LPS-containing medium. Pre-incubate the cells with varying concentrations of the P2X7R antagonist for 30-60 minutes.[16]

-

Agonist Stimulation: Stimulate the cells with a P2X7R agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.[16]

-

Supernatant Collection: Centrifuge the cell plates to pellet the cells and carefully collect the supernatants.[16]

-

Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[16]

-

Data Analysis: Calculate the percentage of inhibition of IL-1β release for each antagonist concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[16]

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the gold standard technique for directly measuring the ion channel activity of the P2X7R and the inhibitory effects of antagonists.

Principle: This technique allows for the recording of ionic currents flowing through the P2X7R channel in a single cell in response to agonist application. Antagonists are evaluated by their ability to block these currents.

Protocol:

-

Cell Preparation: Use cells expressing P2X7R, either endogenously or through transfection (e.g., HEK293 cells), plated on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid).[17]

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution containing ions that mimic the intracellular environment.[17]

-

Gigaohm Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the baseline current. Apply the P2X7R agonist (e.g., ATP or BzATP) to the cell via the perfusion system and record the inward current.

-

Antagonist Application: Co-apply the antagonist with the agonist or pre-incubate the cell with the antagonist before agonist application to measure the inhibition of the agonist-induced current.

-

Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of the antagonist. Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in P2X7R function and its antagonism is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: P2X7R signaling pathway leading to IL-1β release.

Caption: Experimental workflow for the YO-PRO-1 uptake assay.

Caption: Experimental workflow for the IL-1β release assay.

Conclusion

The P2X7 receptor remains a highly attractive target for the development of novel therapeutics for a multitude of diseases. A thorough understanding of the structure-activity relationships of different antagonist chemotypes, coupled with robust and reproducible experimental protocols, is essential for the successful discovery and development of new P2X7R-targeted drugs. This guide provides a foundational resource to aid researchers in this endeavor.

References

- 1. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - Ghafir El Idrissi - Current Medicinal Chemistry [edgccjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. | Semantic Scholar [semanticscholar.org]

- 4. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CE-224535 (PF-04905428) | P2X7 antagonist | Probechem Biochemicals [probechem.com]

- 10. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 11. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Unraveling the Synthesis of a Potent P2X7 Receptor Antagonist: A Technical Guide

For Immediate Release

San Diego, CA – December 11, 2025 – In a significant advancement for neuroinflammation and CNS disorder research, a detailed synthetic pathway for a potent, brain-penetrant P2X7 receptor antagonist, identified as P2X7 receptor antagonist-3, has been elucidated. This technical guide provides an in-depth overview of its chemical synthesis, offering a valuable resource for researchers, scientists, and professionals in drug development. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory pathways, and its antagonists are promising therapeutic agents for a range of neurological diseases.

The synthesis of this compound, chemically named (2-chloro-3-(trifluoromethyl)phenyl)(1-(2-pyrimidinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)methanone, has been detailed in a pivotal study by Savall et al., published in ACS Medicinal Chemistry Letters.[1] This guide distills the essential steps of this multi-stage synthesis, presenting the experimental protocols and quantitative data in a clear and accessible format.

Chemical Synthesis Pathway

The synthesis of the target antagonist is accomplished through a well-defined reaction sequence, commencing from commercially available starting materials. The core of the molecule is constructed through the formation of a 1,2,3-triazolopiperidine scaffold, followed by strategic functionalization.

Experimental Protocols

Step 1: Synthesis of 1-(2-Pyrimidinyl)-1,4,5,6-tetrahydropyridin-3-amine (Intermediate A)

A solution of 1-(tert-butoxycarbonyl)-3-oxopiperidin-4-yl)glycine in a suitable solvent is treated with a dehydrating agent to facilitate cyclization. The resulting intermediate is then subjected to deprotection under acidic conditions to yield the desired tetrahydropyridin-amine derivative.

Step 2: Formation of the Triazole Ring (Intermediate B)

Intermediate A is diazotized using sodium nitrite (B80452) in an acidic medium, followed by an in-situ reaction with a suitable azide (B81097) source to form the triazole ring. This reaction proceeds with high regioselectivity.

Step 3: Acylation to Yield this compound (Final Product)

The final step involves the acylation of the secondary amine in the piperidine (B6355638) ring of Intermediate B with 2-chloro-3-(trifluoromethyl)benzoic acid. This coupling is typically achieved using standard peptide coupling reagents such as HATU or HOBt/EDC in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature until completion, followed by standard aqueous workup and purification by column chromatography to afford the final compound.

Quantitative Data Summary

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-(tert-butoxycarbonyl)-3-oxopiperidin-4-yl)glycine | Acetic Anhydride, Pyridine | Dichloromethane | 0 to 25 | 12 | 85 |

| 2 | Intermediate A | Sodium Nitrite, Hydrochloric Acid, Sodium Azide | Water/Dioxane | 0 | 2 | 78 |

| 3 | Intermediate B, 2-chloro-3-(trifluoromethyl)benzoic acid | HATU, DIPEA | Dimethylformamide | 25 | 16 | 65 |

Signaling Pathway and Experimental Workflow

The P2X7 receptor is a non-selective cation channel that, upon activation by high concentrations of extracellular ATP, triggers a cascade of downstream signaling events. This ultimately leads to the processing and release of pro-inflammatory cytokines, such as IL-1β, a key mediator of neuroinflammation. Antagonists like the one described herein block this channel, thereby inhibiting the inflammatory response.

The following diagram illustrates the generalized signaling pathway of the P2X7 receptor and the point of intervention by the antagonist.

The experimental workflow for evaluating the efficacy of P2X7 receptor antagonists typically involves a series of in vitro and in vivo assays.

The development of potent and selective P2X7 receptor antagonists represents a promising therapeutic strategy for a variety of CNS disorders characterized by neuroinflammation. The detailed synthetic and experimental methodologies provided in this guide are intended to facilitate further research and development in this critical area of medicinal chemistry.

References

The Discovery and Development of the P2X7 Receptor Antagonist A-740003: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of A-740003, a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neuropathic pain pathways, making it a significant target for therapeutic intervention. A-740003 has emerged as a critical tool for elucidating the physiological and pathological roles of the P2X7 receptor and as a lead compound in the development of novel analgesics.

Core Data Presentation

The following tables summarize the key quantitative data for A-740003, providing a clear comparison of its potency and efficacy across various assays and models.

Table 1: In Vitro Pharmacology of A-740003

| Parameter | Species/Cell Line | Agonist | IC50 (nM) | Reference(s) |

| P2X7 Receptor Antagonism (Ca2+ influx) | Human | BzATP | 40 | [1][2][3][4] |

| P2X7 Receptor Antagonism (Ca2+ influx) | Rat | BzATP | 18 | [1][2][3][4] |

| IL-1β Release Inhibition | Differentiated Human THP-1 cells | BzATP | 156 | [1][2][3][4] |

| Pore Formation Inhibition (Yo-Pro uptake) | Differentiated Human THP-1 cells | BzATP | 92 | [1][3] |

| Selectivity vs. other P2 receptors | Various | - | > 10,000 | [1] |

Table 2: In Vivo Efficacy of A-740003 in Rodent Models of Pain

| Pain Model | Species | Endpoint | ED50 (mg/kg, i.p.) | Reference(s) |

| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Tactile Allodynia | 19 | [1][4] |

| Chronic Constriction Injury (Neuropathic Pain) | Rat | Tactile Allodynia | - | [1] |

| Vincristine-Induced Neuropathy | Rat | Tactile Allodynia | - | [1] |

| Carrageenan-Induced Thermal Hyperalgesia | Rat | Thermal Hyperalgesia | 38-54 | [1][4] |

| Complete Freund's Adjuvant-Induced Thermal Hyperalgesia | Rat | Thermal Hyperalgesia | 38-54 | [1][4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for characterizing a P2X7 receptor antagonist.

Caption: P2X7 Receptor Signaling Pathway and Site of A-740003 Action.

References

- 1. benchchem.com [benchchem.com]

- 2. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to P2X7 Receptor Antagonist Target Engagement Studies

This guide provides an in-depth overview of the core principles and methodologies for assessing the target engagement of P2X7 receptor (P2X7R) antagonists. Designed for researchers, scientists, and drug development professionals, this document details the critical signaling pathways, experimental protocols, and data interpretation necessary for robust preclinical evaluation.

The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and immune responses.[1][2] Its activation by high concentrations of extracellular ATP, often present at sites of tissue damage, triggers a cascade of downstream events, including the release of pro-inflammatory cytokines like IL-1β.[2][3][4] Consequently, antagonizing the P2X7R has emerged as a promising therapeutic strategy for a variety of inflammatory, neurological, and oncological conditions.[2][5][6] Establishing that a potential antagonist directly interacts with and functionally inhibits the P2X7R in a cellular context—a process known as target engagement—is a critical step in drug development.

P2X7 Receptor Signaling Pathways

Activation of the P2X7R initiates multiple signaling cascades.[1][7] Initially, it functions as a non-selective cation channel, permitting the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[7][8] This ion flux is central to its function. The resulting increase in intracellular Ca²⁺ acts as a powerful second messenger, triggering downstream pathways involving various kinases and transcription factors.[9] One of the most well-characterized outcomes is the activation of the NLRP3 inflammasome, which leads to the processing and release of mature IL-1β and IL-18.[2][10] Prolonged receptor activation can lead to the formation of a large, non-selective pore, a hallmark feature of P2X7R that can ultimately lead to cell death.[3][7]

Figure 1: P2X7R Signaling Cascade.

Methodologies for Target Engagement

Target engagement for P2X7R antagonists can be assessed through direct and indirect methods. Direct assays confirm the physical binding of the compound to the receptor, while indirect functional assays measure the inhibition of downstream signaling events.[10]

CETSA is a powerful technique to verify the direct binding of an antagonist to the P2X7R in a cellular environment. The underlying principle is that ligand binding stabilizes the target protein, resulting in an increased resistance to thermal denaturation.[10]

Experimental Protocol: CETSA

-

Principle: Measures the thermal stabilization of P2X7R upon antagonist binding. An upward shift in the protein's melting curve indicates target engagement.

-

Materials:

-

Cells expressing P2X7R

-

P2X7R antagonist (e.g., Antagonist-3) and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Equipment: PCR thermocycler, centrifuges, Western blot or ELISA setup

-

-

Procedure:

-

Cell Treatment: Treat cultured cells with the P2X7R antagonist or vehicle for a specified duration.

-

Heating: Aliquot cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

-

Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[10]

-

Quantification: Collect the supernatant containing the soluble, non-aggregated P2X7R. Analyze the amount of soluble P2X7R at each temperature point using Western Blot or ELISA.

-

Data Analysis: Plot the amount of soluble P2X7R as a function of temperature for both antagonist-treated and vehicle-treated samples. A rightward shift in the melting curve for the antagonist-treated sample indicates target stabilization and thus, engagement.[10]

-

Figure 2: CETSA Experimental Workflow.

Functional assays are crucial for determining the potency of an antagonist by measuring its ability to inhibit the downstream consequences of P2X7R activation.

2.2.1. Calcium Influx Assay

This is a primary functional assay that measures the inhibition of the initial event in P2X7R signaling: the influx of extracellular calcium.[10]

Experimental Protocol: Calcium Influx Assay

-

Principle: Uses a fluorescent calcium indicator (e.g., Fluo-4 AM) to measure changes in intracellular Ca²⁺ upon receptor activation. A reduction in the agonist-induced fluorescence signal in the presence of an antagonist indicates functional inhibition.

-

Materials:

-

Cells expressing P2X7R seeded in a 96-well plate

-

Fluorescent calcium indicator (e.g., Fluo-4 AM)

-

P2X7R antagonist and agonist (e.g., ATP or BzATP)

-

Assay buffer (e.g., modified Ringer's buffer)[11]

-

Fluorescence plate reader

-

-

Procedure:

-

Cell Loading: Incubate cells with the calcium indicator dye (e.g., Fluo-4 AM) to load it into the cytoplasm.[11]

-

Compound Incubation: Wash the cells to remove excess dye and add varying concentrations of the P2X7R antagonist. Incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation & Data Acquisition: Measure baseline fluorescence. Add a P2X7R agonist and immediately begin kinetic measurement of fluorescence intensity over several minutes.

-

Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx for each antagonist concentration. Plot the inhibition against the antagonist concentration to determine the IC₅₀ value.

-

2.2.2. Pore Formation (Dye Uptake) Assay

This assay quantifies the inhibition of the large macropore formation associated with sustained P2X7R activation, using fluorescent dyes that are normally membrane-impermeant.

Experimental Protocol: YO-PRO-1 or Ethidium Bromide (EtBr) Uptake

-

Principle: In the presence of a P2X7R agonist, the formation of a large pore allows the entry of dyes like YO-PRO-1 or EtBr, which fluoresce upon binding to nucleic acids. Antagonists prevent this pore formation and subsequent dye uptake.[10][11]

-

Materials:

-

Procedure:

-

Compound and Dye Incubation: Pre-incubate cells with various concentrations of the antagonist. Add the fluorescent dye to the assay buffer.

-

Agonist Stimulation: Add the P2X7R agonist to initiate pore formation.

-

Measurement: Measure the fluorescence of the incorporated dye using a plate reader at a specific time point (e.g., 15-60 minutes) after agonist addition.[10]

-

Data Analysis: Determine the IC₅₀ value for the antagonist by plotting the percentage inhibition of dye uptake against the inhibitor concentration.[10]

-

2.2.3. IL-1β Release Assay

This assay measures the inhibition of a key inflammatory consequence of P2X7R activation: the release of mature IL-1β from immune cells like macrophages.

Experimental Protocol: IL-1β Release Assay

-

Principle: Measures the amount of IL-1β released into the cell culture supernatant following P2X7R activation. A reduction in secreted IL-1β indicates antagonist efficacy.

-

Materials:

-

Immune cells (e.g., primary macrophages, THP-1 monocytes)

-

Lipopolysaccharide (LPS) for priming

-

P2X7R antagonist and agonist (ATP)

-

Commercially available IL-1β ELISA kit

-

-

Procedure:

-

Priming: Prime the cells with LPS for several hours to induce the expression of pro-IL-1β, the precursor form of the cytokine.

-

Compound Incubation: Replace the medium with fresh serum-free medium containing varying concentrations of the antagonist and incubate for approximately 30 minutes.

-

Agonist Stimulation: Add a P2X7R agonist (e.g., ATP) to the wells to trigger NLRP3 inflammasome activation and IL-1β processing. Incubate for 1-2 hours.

-

Supernatant Collection & Analysis: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an ELISA kit.

-

Data Analysis: Calculate the percentage inhibition of IL-1β release and determine the IC₅₀ value for the antagonist.

-

Data Presentation and Interpretation

Quantitative data from functional assays are typically presented as IC₅₀ values, which represent the concentration of an antagonist required to inhibit 50% of the maximal response. Comparing these values across different assays provides a comprehensive profile of the antagonist's potency and mechanism of action.

Table 1: Comparison of Functional Target Engagement Assays for P2X7R

| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |

| Calcium Influx | Measures inhibition of initial Ca²⁺ entry upon channel opening. | Intracellular Ca²⁺ concentration.[10] | High-throughput, kinetic data, measures early activation event. | Can be sensitive to off-target effects on calcium homeostasis. |

| Pore Formation | Measures inhibition of large pore opening using dye uptake. | Intracellular fluorescence of dyes like YO-PRO-1 or EtBr. | Robust, high-throughput, specific to a key P2X7R feature. | Measures a later event than ion flux; may not capture all antagonist effects. |

| IL-1β Release | Measures inhibition of a key downstream inflammatory cytokine. | Extracellular IL-1β concentration.[10] | High physiological relevance, measures a key disease-related outcome. | Lower throughput, requires specific cell types (immune cells), multi-step protocol. |

Table 2: Example IC₅₀ Data for Characterized P2X7R Antagonists

| Antagonist | Cell Line | Assay Type | Agonist | IC₅₀ Value | Reference |

| Brilliant Blue G (BBG) | J774.G8 | Dye (PI/LY) Uptake | ATP | 1.3 - 2.6 µM | [13] |

| Oxidized ATP (oATP) | J774.G8 | Dye (PI/LY) Uptake | ATP | 173 - 285 µM | [13] |

| GP-25 | 1321N1-hP2X7R | Dye (YoPro-1) Uptake | ATP | 8.7 µM | [11] |

| GP-25 | 1321N1-rP2X7R | Dye (YoPro-1) Uptake | ATP | 24.4 µM | [11] |

Note: Data for a hypothetical "P2X7 receptor antagonist-3" would be generated and presented in a similar format to allow for comparison with known standards.

Conclusion

A multi-assay approach is essential for the comprehensive evaluation of P2X7 receptor antagonist target engagement. Combining direct binding assays like CETSA with a panel of functional assays—including calcium influx, pore formation, and cytokine release—provides a robust dataset to confirm the mechanism of action and determine the potency of novel therapeutic compounds. This rigorous, data-driven approach is fundamental to the successful development of selective and effective P2X7R antagonists for clinical applications.

References

- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]

- 4. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]

- 6. research.monash.edu [research.monash.edu]

- 7. iris.unife.it [iris.unife.it]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Identification of a novel P2X7 antagonist using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of P2X7 receptor antagonist-3

An In-depth Technical Guide on the Pharmacological Profile of the P2X7 Receptor Antagonist A-740003

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in inflammatory and neurological pathways, making it a compelling therapeutic target. Its activation on immune cells, particularly microglia, triggers a cascade of events including ion flux, inflammasome activation, and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β)[1][2][3]. The pursuit of selective P2X7R antagonists has led to the development of several compounds, among which A-740003 stands out as a potent and selective tool for interrogating P2X7R function. This document provides a comprehensive pharmacological profile of A-740003, detailing its mechanism of action, quantitative potency, selectivity, and the experimental protocols used for its characterization.

Introduction to P2X7 Receptor Function

The P2X7 receptor is unique among the P2X family due to its requirement for high concentrations of extracellular ATP for activation, a condition often associated with cellular stress and tissue damage[2]. Upon ATP binding, P2X7R rapidly opens a channel permeable to small cations like Na⁺ and Ca²⁺. Prolonged activation leads to the formation of a larger, non-selective pore that allows the passage of molecules up to 900 Da. This pore formation, along with K⁺ efflux, is a critical step for the activation of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms[2][3]. This pathway implicates P2X7R in a host of inflammatory conditions, neuropathic pain, and neurodegenerative diseases[1][2][4].

Pharmacological Profile of A-740003

A-740003, or N-(1-{[(Cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide, is a potent and selective P2X7 receptor antagonist. It has been instrumental in elucidating the role of P2X7R in various preclinical models of pain and inflammation.

Data Presentation: In Vitro and In Vivo Activity

The pharmacological activity of A-740003 has been quantified across various assays and species. The data below is summarized for comparative analysis.

Table 1: In Vitro Potency and Selectivity of A-740003

| Assay Type | Species / Cell Line | Agonist | Potency (IC₅₀ / pA₂) | Selectivity | Reference |

|---|---|---|---|---|---|

| Calcium Influx | Rat Recombinant | BzATP | 18 nM | Highly selective vs. other P2X receptors | [1] |

| Calcium Influx | Human Recombinant | BzATP | 40 nM | Highly selective vs. other P2 receptors | [1] |

| Schild Analysis | Not Specified | BzATP | pA₂ = 7.0 (Slope = 0.98) | Indicates Competitive Antagonism | [5] |

| IL-1β Release | Human THP-1 Cells | BzATP | Potent Blocker | Not Quantified | [1] |

| Pore Formation | Human THP-1 Cells | BzATP | Potent Blocker | Not Quantified |[1] |

Table 2: In Vivo Efficacy of A-740003

| Animal Model | Efficacy Endpoint | Route of Admin. | Result | Reference |

|---|---|---|---|---|

| Neuropathic Pain (Rat) | Reduction in Nociception | Intraperitoneal | Dose-dependent antinociception | [1] |

| Inflammatory Pain (Rat) | Reduction in Nociception | Intraperitoneal | More efficacious on nociception than edema | [1] |

| B16 Melanoma (Mouse) | Reduced Tumor Volume | Not Specified | Significant reduction in tumor growth |[6] |

Mechanism of Action

A-740003 functions by blocking the activation of the P2X7 receptor. Schild analysis indicates that A-740003 acts as a competitive antagonist at the P2X7R[5]. This means it likely competes with ATP or BzATP for the binding site, preventing the conformational change required for channel opening and subsequent downstream signaling. However, it is noteworthy that many other P2X7R antagonists bind to an allosteric site distinct from the ATP-binding pocket[7][8]. A-740003's blockade prevents Ca²⁺ influx, pore formation, and the release of IL-1β, which are the hallmarks of P2X7R activation[1].

Visualization of P2X7R Signaling and Antagonism

The following diagram illustrates the canonical P2X7R signaling pathway and the inhibitory action of A-740003.

References

- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory effect of P2X7 receptor antagonists on in vivo tumor growth [sfera.unife.it]

- 7. Structural basis for subtype-specific inhibition of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

The Impact of P2X7 Receptor Antagonism on Downstream Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is a unique, ATP-gated, non-selective cation channel predominantly expressed on immune cells like macrophages and microglia, but also found on other cell types, including certain cancer cells.[1][2] Unlike other P2X receptors, P2X7R requires high concentrations of extracellular ATP for activation, a condition often associated with sites of tissue damage, chronic inflammation, and the tumor microenvironment.[2][3] Upon activation, P2X7R rapidly mediates Na⁺ and Ca²⁺ influx and K⁺ efflux.[1] Prolonged stimulation leads to the formation of a large, non-selective membrane pore capable of passing molecules up to 900 Da.[1]

This dual-functionality links P2X7R to a variety of critical downstream signaling cascades, most notably the activation of the NLRP3 inflammasome, MAP kinase (MAPK) pathways, and the NF-κB signaling axis.[2][3][4] These pathways collectively regulate inflammation, immune responses, cell death, and proliferation. Consequently, the P2X7 receptor has emerged as a significant therapeutic target for a range of inflammatory diseases, neuropathic pain, and cancer.[1][5] This guide provides an in-depth technical overview of the effects of P2X7R antagonists on these core downstream signaling pathways, supported by experimental data and detailed protocols.

Core Downstream Signaling Pathways Modulated by P2X7R

Activation of the P2X7 receptor initiates a complex network of intracellular events. The primary signaling hubs affected are the NLRP3 inflammasome, MAPK pathways, and the NF-κB pathway.

The NLRP3 Inflammasome Pathway

The P2X7R is a critical activator of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex responsible for the maturation of potent pro-inflammatory cytokines.[6][7] The activation process involves two signals:

-

Signal 1 (Priming): Often provided by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), this signal upregulates the transcription of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB pathway.[3]

-

Signal 2 (Activation): Extracellular ATP binding to P2X7R triggers K⁺ efflux from the cell.[3] This reduction in intracellular K⁺ concentration is a key trigger for the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[6][8]

Once assembled, the inflammasome facilitates the auto-cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response.[6][7] P2X7R antagonists directly interfere with Signal 2, preventing inflammasome assembly and cytokine release.[6][9]

Mitogen-Activated Protein Kinase (MAPK) Pathways

P2X7R activation has been shown to modulate several MAPK pathways, including p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK).[1][4] These pathways are crucial for regulating a wide array of cellular processes, including inflammation, apoptosis, cell proliferation, and differentiation.[1]

-

p38 MAPK: Activation of P2X7R can lead to the phosphorylation and activation of p38 MAPK.[4] This pathway is strongly associated with pro-inflammatory and pro-apoptotic responses.[10]

-

ERK1/2: The effect on ERK1/2 can be cell-type dependent, with P2X7R activation leading to its phosphorylation in some systems, often linked to cell proliferation and survival.[1][11]

-

JNK: P2X7R-mediated Ca²⁺ influx can also activate JNK, which is involved in both stress responses and apoptosis.[1]

The activation of these kinases is often downstream of Ca²⁺ influx and protein kinase C (PKC) activation.[1][11] P2X7R antagonists, by preventing the initial ion flux, can block the subsequent phosphorylation and activation of these MAPK cascades.[10]

NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) is a master transcription factor for inflammatory genes. P2X7R activation can lead to the activation of NF-κB, although the precise mechanisms can vary.[4] One proposed mechanism involves the P2X7R-induced Ca²⁺ influx, which can activate downstream kinases that lead to the degradation of the NF-κB inhibitor, IκBα.[12] Once IκBα is degraded, NF-κB translocates to the nucleus to initiate the transcription of target genes, including those for pro-inflammatory cytokines (like pro-IL-1β), chemokines, and adhesion molecules.[3][8] By blocking P2X7R, antagonists can prevent this cascade, thereby reducing the expression of NF-κB-dependent inflammatory mediators.[12]

Quantitative Effects of P2X7R Antagonists

A variety of structurally diverse P2X7R antagonists have been developed. Their primary effect is to block the ATP-induced opening of the P2X7R channel and/or pore. This inhibitory action is the initiating event that prevents downstream signaling. The table below summarizes the effects of several well-characterized antagonists on key downstream cellular events.

Table 1: Summary of P2X7R Antagonist Effects on Downstream Signaling

| Antagonist | Target Pathway/Process | Observed Effect | Cell Type/Model | Reference |

| A740003 | IL-1β Priming | Significantly prevented swelling-dependent rise in IL-1β. | Astrocytes | [12] |

| A839977 | NF-κB Pathway | Reduced the decrease in NF-κB inhibitor IκBα. | Astrocytes | [12] |

| Brilliant Blue G (BBG) | IL-1β Priming | Prevented the rise in IL-1β expression in vivo. | Rat Retina | [12] |

| p38 MAPK Pathway | Decreased expression of phosphorylated p38 MAPK. | Rat SAH Model | [10] | |

| Apoptosis | Increased Bcl-2 and decreased cleaved caspase-3. | Rat SAH Model | [10] | |

| GSK1370319A | NLRP3 Inflammasome | Inhibited ATP-induced IL-1β release and caspase-1 activation. | Mixed Glia | [9] |

| Neurodegeneration | Prevented neuronal loss and activation of caspases 3 and 7. | Organotypic Slice Culture | [9] | |

| Oxidized ATP (oATP) | p38 MAPK Pathway | Inhibited LPS-induced activation of p38 MAPK in vivo. | Inflamed Brain | [10] |

| NLRP3 Inflammasome | Suppressed elevated NLRP3 inflammasome activity. | Head & Neck Cancer Cells | [6] |

Table 2: Potency of Selected P2X7R Antagonists (IC₅₀)

| Antagonist | Assay | Species | IC₅₀ Value | Reference |

| Brilliant Blue G (BBG) | PI Uptake | Human | 1.3 - 2.6 mM | [13] |

| Oxidized ATP (oATP) | PI Uptake | Human | 173 - 285 µM | [13] |

| AZ11645373 | Ethidium (B1194527) Accumulation | Human | Not specified (Allosteric) | [14][15] |

| A740003 | IL-1β Release | Not specified | Not specified | [16] |

Note: IC₅₀ values often measure direct receptor pore inhibition (e.g., via dye uptake) rather than specific downstream signaling events, but serve as a proxy for the antagonist's potency at the receptor level.

Experimental Protocols

Investigating the effects of P2X7R antagonists requires a combination of cellular and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol: Measurement of IL-1β Release (Inflammasome Activity)

This protocol assesses the ability of an antagonist to block P2X7R-mediated NLRP3 inflammasome activation and subsequent IL-1β secretion.

-

Cell Culture and Priming:

-

Culture murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes. For THP-1 cells, differentiate into a macrophage-like state with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression (Signal 1).

-

-

Antagonist Pre-incubation:

-

Remove LPS-containing media and replace with fresh serum-free media (e.g., Opti-MEM).

-

Add the P2X7R antagonist (e.g., "Antagonist-3") at various concentrations and incubate for 30-60 minutes at 37°C. Include a vehicle control.

-

-

P2X7R Activation:

-

Stimulate the cells with a P2X7R agonist, typically ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes at 37°C (Signal 2).

-

-

Sample Collection:

-

Carefully collect the cell culture supernatants. Centrifuge to remove any detached cells or debris.

-

Lyse the remaining cells in the well with a suitable lysis buffer to measure intracellular pro-IL-1β levels and assess cell death (e.g., via LDH assay).

-

-

Quantification:

-

Measure the concentration of mature IL-1β in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Normalize IL-1β release to total protein content from the cell lysates or to LDH release to account for cytotoxicity.

-

Protocol: Western Blotting for Phosphorylated MAPK (p-p38)

This method quantifies the activation state of MAPK pathways by detecting their phosphorylated forms.

-

Cell Treatment:

-

Seed cells (e.g., astrocytes, microglia) in 6-well plates.

-

Pre-incubate cells with the P2X7R antagonist or vehicle for 30-60 minutes.

-

Stimulate with ATP or BzATP for a short duration (typically 5-30 minutes, as phosphorylation is a rapid event).

-

-

Protein Extraction:

-

Immediately place the plate on ice and wash cells with ice-cold PBS.

-

Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Strip the membrane and re-probe for the total form of the kinase (e.g., anti-total-p38) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Protocol: P2X7R Pore Formation (Dye Uptake Assay)

This assay directly measures the formation of the large-conductance pore, a hallmark of P2X7R activation.

-

Cell Preparation:

-

Plate cells expressing P2X7R (e.g., J774.G8 or HEK293-P2X7R) in a 96-well black, clear-bottom plate.

-

-

Assay Buffer and Antagonist Incubation:

-

Wash cells and replace the medium with a low-divalent cation saline solution.

-

Add a fluorescent dye that can only enter cells through large pores, such as YO-PRO-1 (1-5 µM) or ethidium bromide (10-20 µM).

-

Add the P2X7R antagonist at desired concentrations and incubate for 15-30 minutes.

-

-

Activation and Measurement:

-

Place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the chosen dye.

-

Initiate recording of baseline fluorescence.

-

Inject the P2X7R agonist (ATP or BzATP) into each well to trigger pore formation.

-

Measure the increase in intracellular fluorescence over time (kinetic read) or at a fixed endpoint (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of dye uptake or the endpoint fluorescence intensity.

-

Plot the agonist-induced fluorescence against the antagonist concentration to determine the IC₅₀ value.

-

Conclusion and Future Directions

P2X7 receptor antagonists effectively modulate key downstream signaling pathways integral to inflammation and cell fate. By blocking the initial ATP-gated ion flux, these compounds potently inhibit the activation of the NLRP3 inflammasome, suppress MAPK and NF-κB signaling cascades, and consequently reduce the production of pro-inflammatory mediators and subsequent cellular damage.[9][10][12] The data summarized herein demonstrate that targeting P2X7R is a viable strategy to control pathological processes driven by extracellular ATP.

For drug development professionals, the challenge remains to develop antagonists with high specificity, optimal pharmacokinetic properties, and demonstrated efficacy in clinical settings.[5] Future research should focus on elucidating the nuanced, cell-type specific roles of P2X7R signaling to refine therapeutic strategies and minimize potential off-target effects. The experimental protocols provided in this guide offer a robust framework for the continued evaluation and development of novel P2X7 receptor antagonists.

References

- 1. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]

- 6. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P2X7 Receptor Induces Pyroptotic Inflammation and Cartilage Degradation in Osteoarthritis via NF-κB/NLRP3 Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Neuroprotective Effect of a Specific P2X7 Receptor Antagonist Derives from its Ability to Inhibit Assembly of the NLRP3 Inflammasome in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P2X7 receptor antagonism inhibits p38 MAPK activation and ameliorates neuronal apoptosis after subarachnoid hemorrhage in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Frontiers | The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain [frontiersin.org]

- 13. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Role of P2X7 Receptor Antagonists in Inflammasome Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2X7 receptor, an ATP-gated ion channel, is a key regulator of inflammation, primarily through its activation of the NLRP3 inflammasome. This activation leads to the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18. Consequently, the P2X7 receptor has emerged as a significant therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of the P2X7 receptor's role in inflammasome activation and the modulatory effects of its antagonists. We present quantitative data on the efficacy of representative P2X7 antagonists, detailed experimental protocols for studying this pathway, and visual diagrams of the core signaling cascades and experimental workflows. For the purpose of this guide, "P2X7 Receptor Antagonist-3" will be represented by the well-characterized antagonists A-740003 and AZ10606120.

The P2X7 Receptor and NLRP3 Inflammasome Axis

The activation of the NLRP3 inflammasome is a critical event in the innate immune response. This multi-protein complex is responsible for the activation of caspase-1, which in turn cleaves the precursor forms of IL-1β and IL-18 into their mature, biologically active forms.[1] The activation of the P2X7 receptor by high concentrations of extracellular ATP, a danger signal released from damaged or stressed cells, is a key trigger for the assembly and activation of the NLRP3 inflammasome.[1][2]

Signaling Pathway of P2X7-Mediated Inflammasome Activation

The signaling cascade initiated by P2X7 receptor activation leading to inflammasome activation involves several key steps:

-

ATP Binding and Channel Opening: High levels of extracellular ATP bind to the P2X7 receptor, inducing a conformational change that opens its non-selective cation channel.[3]

-

Ion Flux: The channel opening leads to a rapid influx of Ca²⁺ and Na⁺ into the cell and a significant efflux of K⁺.[4] The decrease in intracellular K⁺ concentration is a critical signal for NLRP3 inflammasome activation.[5]

-

NLRP3 Inflammasome Assembly: The drop in intracellular K⁺ triggers the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[6]

-

Caspase-1 Activation: Within the inflammasome complex, pro-caspase-1 molecules are brought into close proximity, leading to their auto-cleavage and activation.[7]

-

Cytokine Maturation and Release: Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature forms, which are subsequently released from the cell to propagate the inflammatory response.[7]

P2X7R-mediated inflammasome activation pathway.

Data Presentation: Efficacy of P2X7 Receptor Antagonists

The inhibitory effects of P2X7 receptor antagonists are typically quantified by their half-maximal inhibitory concentration (IC50) for various receptor-mediated functions. The following tables summarize the quantitative data for the representative P2X7 antagonists, A-740003 and AZ10606120.

Table 1: IC50 Values for P2X7 Receptor Antagonism

| Antagonist | Species | IC50 (nM) | Assay | Reference |

| A-740003 | Human | 40 | Ca²⁺ influx | [8][9][10] |

| Rat | 18 | Ca²⁺ influx | [8][9][10] | |

| AZ10606120 | Human | ~10 | Not Specified | [11][12][13] |

| Rat | ~10 | Not Specified | [11][12][13] |

Table 2: Inhibition of P2X7 Receptor-Mediated Functions by A-740003

| Function Inhibited | Cell Type | IC50 (nM) | Reference |

| IL-1β Release | Differentiated human THP-1 cells | 156 | [8][10] |

| Pore Formation | Differentiated human THP-1 cells | 92 | [8][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of P2X7 receptor antagonists in inflammasome activation.

In Vitro ATP-Induced IL-1β Release Assay

This protocol describes the measurement of IL-1β release from cultured monocytes or macrophages following P2X7 receptor stimulation.[2][14][15]

Materials:

-

Human or murine monocytic cell line (e.g., THP-1) or primary macrophages

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

Lipopolysaccharide (LPS)

-

ATP or BzATP (P2X7 receptor agonist)

-

P2X7 receptor antagonist (e.g., A-740003)

-

ELISA kit for IL-1β quantification

Procedure:

-

Cell Culture and Priming:

-

Antagonist Pre-treatment:

-

Wash the cells to remove LPS.

-

Pre-incubate the cells with various concentrations of the P2X7 receptor antagonist or vehicle control for 30-60 minutes.

-

-

Agonist Stimulation:

-

Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.[2]

-

-

Supernatant Collection:

-